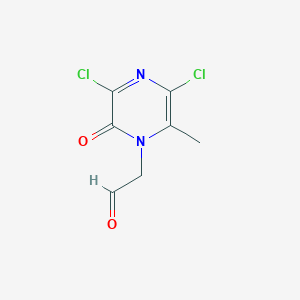
2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde is a synthetic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and as flavoring agents. This compound, in particular, is characterized by the presence of dichloro and methyl substituents on the pyrazine ring, which may influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors such as 2,3-diaminopyridine with a suitable aldehyde or ketone.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Oxidation: The final step involves the oxidation of the pyrazine ring to introduce the oxo group, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazine derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its biological activity.
Industry: As a precursor for agrochemicals or flavoring agents.
作用機序
The mechanism of action of 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The presence of the dichloro and methyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(3,5-Dichloro-2-oxopyrazin-1(2H)-yl)acetaldehyde: Lacks the methyl group.
2-(3,5-Dichloro-6-methylpyrazin-1(2H)-yl)acetaldehyde: Lacks the oxo group.
2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)ethanol: Has a hydroxyl group instead of an aldehyde.
Uniqueness
The unique combination of dichloro, methyl, and oxo groups in 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetaldehyde may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC名 |
2-(3,5-dichloro-2-methyl-6-oxopyrazin-1-yl)acetaldehyde |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-4-5(8)10-6(9)7(13)11(4)2-3-12/h3H,2H2,1H3 |
InChIキー |
ALPUDMUWRUPFNR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=O)N1CC=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


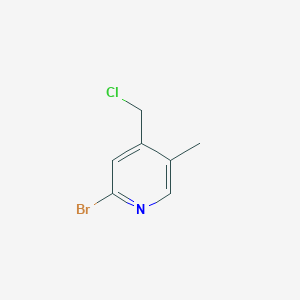
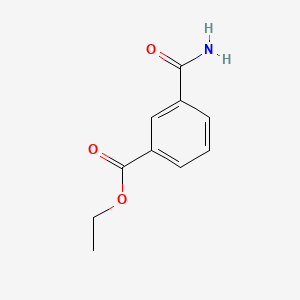

![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
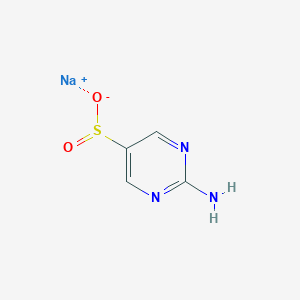
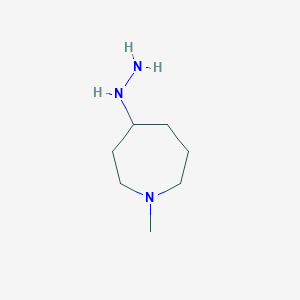
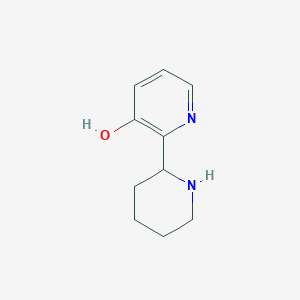
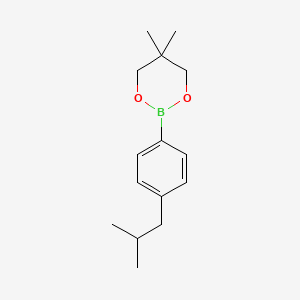
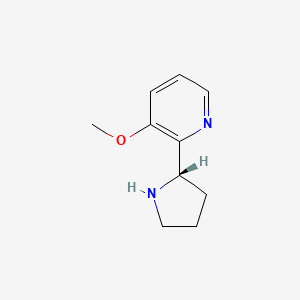
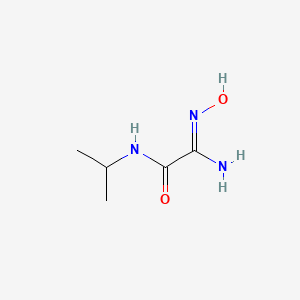
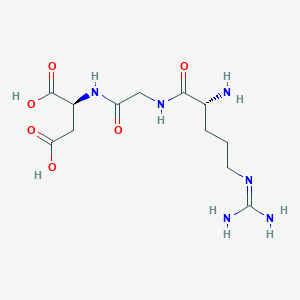
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
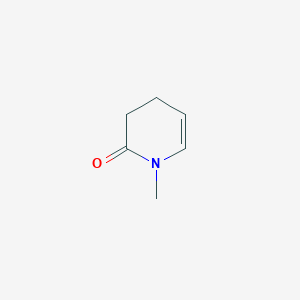
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
